REACTION_CXSMILES
|
C[C@:2]12[C:13]3[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=3[C@H:10](N1)C[C:8]1[CH:7]=[CH:6]C=C[C:3]2=1.[Cl-].C1(N2C=[NH+]N(C3C=CC=CC=3)N2C2C=CC=CC=2)C=CC=CC=1.[OH2:42].[Cl-].[Na+].[OH2:45]>>[CH2:3]([CH:2]1[C:13]2[C:12](=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10](=[O:45])[O:42]1)[CH2:8][CH2:7][CH3:6] |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@]12C=3C=CC=CC3C[C@@H](N1)C4=C2C=CC=C4
|
Name
|
Triphenyltetrazolium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C1(=CC=CC=C1)N1N(N([NH+]=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
brine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+].O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
all provided by department of synthetic pharmaceutical chemistry of our institute
|
Type
|
CUSTOM
|
Details
|
is −66.49°, +66.88° and 0°
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1OC(=O)C2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |